molecular formula C15H22O2 B142351 3,5-Di-tert-butyl-2-hydroxybenzaldehyde CAS No. 37942-07-7

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Cat. No.: B142351
CAS No.: 37942-07-7
M. Wt: 234.33 g/mol
InChI Key: RRIQVLZDOZPJTH-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-2-hydroxybenzaldehyde (C₁₅H₂₂O₂, molecular weight 234.33 g/mol) is a sterically hindered phenolic aldehyde characterized by two tert-butyl groups at the 3- and 5-positions and a hydroxyl group at the 2-position of the benzaldehyde ring . Its IUPAC InChIKey is RRIQVLZDOZPJTH-UHFFFAOYSA-N, and it has a CAS registry number of 37942-07-6. The compound exhibits a sublimation enthalpy (ΔsubH°) of 96.0 ± 0.5 kJ/mol at standard conditions .

This aldehyde is widely used in coordination chemistry for synthesizing Schiff bases and metal complexes, particularly with transition metals (e.g., Cu(II), Zn(II), Sn(IV)) and actinides (e.g., UO₂(VI)) . Its bulky tert-butyl groups enhance solubility in organic solvents and stabilize metal complexes through steric protection and electronic effects .

Preparation Methods

3,5-Di-tert-butyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the substitution reaction of toluene derivatives. Specifically, 3,5-di-tert-butylphenol can undergo a Duff reaction to yield this compound . Another method involves the reaction of 3,5-di-tert-butylphenyl ether with iodine and subsequent reduction to obtain the target compound .

Chemical Reactions Analysis

3,5-Di-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and various amines for condensation reactions. Major products formed include Schiff bases, alcohols, and carboxylic acids.

Scientific Research Applications

Antioxidant Formulations

DTBHA is widely recognized for its antioxidant properties . It is used in the formulation of antioxidants for food and cosmetic products, helping to extend shelf life and maintain quality. The compound's ability to scavenge free radicals makes it essential in preventing oxidative damage in various formulations.

Pharmaceutical Applications

In the pharmaceutical industry, DTBHA serves as an intermediate in the synthesis of various drugs. Its derivatives are studied for potential therapeutic properties, including antibacterial and antiviral activities. For instance, research has demonstrated its effectiveness against influenza viral proteins . The compound is also involved in synthesizing metal complexes that can exhibit biological activity, enhancing the development of new medications.

Polymer Stabilization

DTBHA plays a crucial role in polymer chemistry , acting as a stabilizer in the production of polymers. It prevents degradation and improves the durability of materials used in packaging and construction. This application aligns with sustainability goals by contributing to the development of longer-lasting materials.

Research in Organic Chemistry

As a reagent in organic synthesis , DTBHA allows researchers to explore new chemical reactions and develop innovative compounds. It is particularly valuable in synthesizing Schiff base ligands, which are critical for forming metal complexes used in various catalytic processes . The compound undergoes condensation reactions with amino-containing compounds to yield these ligands, facilitating further research into their catalytic properties.

Environmental Applications

DTBHA is also being investigated for its potential use in formulating environmentally friendly products , such as biodegradable plastics. This aligns with current trends towards sustainability and reducing environmental impact across industries.

Biochemical Analysis

Research indicates that DTBHA interacts with biological systems through various biochemical pathways. It has been shown to have antibacterial activity and is involved in synthesizing manganese (III)-salen complexes . These complexes are significant in catalysis and medicinal chemistry.

Quantum Chemical Studies

A study published on the quantum chemical properties of DTBHA provided insights into its molecular structure and potential interactions at the atomic level. This research highlights the compound's versatility and its implications for future applications in drug development and materials science .

Chemical Reactions Involving DTBHA

Reaction TypeDescription
Condensation Forms Schiff bases with amines, useful for metal complex synthesis
Oxidation Aldehyde group can be oxidized to form carboxylic acids
Reduction Aldehyde group can be reduced to form alcohols using reducing agents
Substitution Hydroxyl group can participate in substitution reactions

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde involves its ability to form Schiff bases through condensation reactions with amines. These Schiff bases can then coordinate with metal ions to form metal complexes. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes . It is also structurally related to 3,5-di-tert-butylcatechol, which is known to interact with calcium channels in muscle cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key Comparisons:

  • 3-Hydroxybenzaldehyde (C₇H₆O₂, 122.12 g/mol): Lacks tert-butyl groups, leading to lower molecular weight and higher water solubility. The hydroxyl group at the 3-position reduces steric hindrance, making it more reactive in electrophilic substitutions .
  • 4-Hydroxybenzaldehyde (C₇H₆O₂, 122.12 g/mol): The para-hydroxyl group enables applications in polymers and flavoring agents but offers minimal steric protection in coordination chemistry compared to 3,5-di-tert-butyl derivatives .
  • 3,5-Di-tert-butylbenzaldehyde (C₁₅H₂₂O, 232.36 g/mol): Similar steric bulk but lacks the hydroxyl group, limiting its ability to form chelated metal complexes. Both compounds exhibit low water solubility due to tert-butyl groups .

Table 1: Comparative Physical Properties

Compound Molecular Weight (g/mol) Sublimation ΔsubH° (kJ/mol) Water Solubility Key Structural Features
3,5-Di-tert-butyl-2-hydroxybenzaldehyde 234.33 96.0 ± 0.5 Low Ortho-hydroxyl, tert-butyl groups
3-Hydroxybenzaldehyde 122.12 N/A Moderate Meta-hydroxyl, no tert-butyl
4-Hydroxybenzaldehyde 122.12 N/A Moderate Para-hydroxyl, no tert-butyl
3,5-Di-tert-butylbenzaldehyde 232.36 N/A Low tert-butyl groups, no hydroxyl

Schiff Base Formation

This compound readily condenses with amines (e.g., o-phenylenediamine, thiosemicarbazides) to form Schiff bases. These reactions achieve high yields (79–90%) in methanol with catalytic acetic acid . In contrast, less hindered aldehydes like 4-nitrobenzaldehyde require similar conditions but produce less stable ligands due to reduced steric protection .

Metal Complexation

The compound forms redox-active Zn(II) complexes where electron transfer occurs via ligands rather than the metal center, a feature attributed to the electron-donating tert-butyl groups . Comparatively, 3-hydroxybenzaldehyde-derived complexes are less stable and rarely used in electrochemical applications .

Steric and Solubility Effects

Despite its hydroxyl group, this compound exhibits low water solubility, akin to 3,5-di-tert-butylbenzaldehyde, due to dominant hydrophobic effects from tert-butyl groups . This contrasts with smaller hydroxybenzaldehydes (e.g., 3-hydroxybenzaldehyde), which dissolve more readily in polar solvents .

Research Findings and Distinctions

Thermodynamic Stability

The sublimation enthalpy of this compound (96.0 kJ/mol) is significantly higher than that of 3- and 4-hydroxybenzaldehydes, reflecting stronger intermolecular van der Waals forces from tert-butyl groups .

Electrochemical Behavior

Schiff bases derived from this aldehyde exhibit tunable redox potentials, enabling applications in energy storage. For example, Zn(II) complexes with these ligands show reversible electron transfer at −0.85 V to −1.25 V (vs. Ag/AgCl), a range narrower than less substituted analogs .

Limitations in Supramolecular Chemistry

While smaller aldehydes can be encapsulated in supramolecular cages for selective reductions, this compound’s steric bulk prevents inclusion, limiting its utility in host-guest systems .

Biological Activity

3,5-Di-tert-butyl-2-hydroxybenzaldehyde (DTBHA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by case studies and research findings.

This compound is a derivative of benzaldehyde characterized by two tert-butyl groups and a hydroxyl group at the 2-position. Its chemical structure facilitates various biochemical interactions, making it a versatile compound in synthetic organic chemistry.

Target Interactions:
DTBHA is structurally related to 3,5-di-t-butylcatechol (DTCAT), which interacts with the ryanodine receptor calcium channels in skeletal muscle. Although DTBHA does not activate these channels as potently as DTCAT, it still exhibits notable biochemical activity .

Biochemical Pathways:
The compound plays a crucial role in synthesizing Schiff base ligands. These ligands are essential for forming metal complexes that are active in various catalytic processes. Notably, DTBHA can undergo condensation reactions with amino-containing compounds to yield these ligands, which are used in metal complexation and catalysis .

Antibacterial Properties

Research has demonstrated that DTBHA exhibits antibacterial activity against several bacterial strains. A study evaluated its efficacy using the agar-well diffusion method against both Gram-positive and Gram-negative bacteria:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella sonnei

The results indicated that DTBHA showed moderate to significant antibacterial activity against these strains, with varying minimum inhibitory concentrations (MICs) depending on the specific bacterial species tested .

Cytotoxicity and Cellular Effects

In vitro studies have assessed the cytotoxic properties of DTBHA using brine shrimp bioassays. The findings suggest that while DTBHA itself exhibits some cytotoxic effects, its metal complexes often show enhanced biological activity due to chelation effects. This enhancement is attributed to the ability of metal ions to stabilize the ligand structure, increasing its interaction with cellular targets .

Case Studies

Several case studies highlight the application of DTBHA in synthesizing biologically active compounds:

  • Synthesis of Metal Complexes:
    • Mn(III)-salen Complexes: DTBHA is utilized in creating manganese(III)-salen complexes that display catalytic properties useful in various organic transformations .
    • Nickel Complexes: The compound is also employed in preparing nickel complexes that exhibit significant biological activities, including antimicrobial properties .
  • Enantioselective Catalysis:
    • DTBHA has been used as a chiral ligand in enantioselective reactions, such as the copper-catalyzed addition of phenyl acetylene to imines. This application underscores its potential role in developing asymmetric synthesis methodologies .

Summary of Findings

Biological ActivityObservations
AntibacterialEffective against multiple bacterial strains with varying MICs
CytotoxicityModerate cytotoxic effects; enhanced by metal complexation
SynthesisKey role in producing metal complexes and chiral ligands

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3,5-di-tert-butyl-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?

  • The compound is often synthesized via condensation reactions. For example, it reacts with L-histidine derivatives to form Schiff base ligands, which coordinate with metals like tin(IV) . Methanol with a catalytic amount of glacial acetic acid is a common solvent system, yielding products in 79–90% after recrystallization .
  • Methodological Tip : Optimize solvent polarity (e.g., methanol vs. DMSO) and catalyst loading to enhance reaction efficiency. Monitor by TLC or HPLC for intermediate stability.

Q. How is this compound characterized spectroscopically?

  • Key techniques include:

  • NMR : Hydroxy and aldehyde protons appear as distinct signals (e.g., δ ~11.5 ppm for OH in DMSO-d₆) .
  • FT-IR : Stretching vibrations for C=O (~1660 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) confirm functional groups .
    • Data Contradiction Note : Solvent-dependent shifts (e.g., DMSO vs. CDCl₃) may obscure peaks; use deuterated solvents consistently for reproducibility.

Q. What are its primary applications in coordination chemistry?

  • The compound acts as a precursor for Schiff base ligands, forming complexes with metals (e.g., tin, copper) for catalytic or biological studies. For instance, tin(IV) complexes exhibit antimicrobial activity .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect crystallographic data interpretation?

  • Two monoclinic polymorphs (space group P2₁/n) exist, differing in unit cell parameters (e.g., a = 9.8347 Å vs. 11.1775 Å) and H-bonding networks .
  • Methodological Guidance :

  • Use single-crystal X-ray diffraction (SC-XRD) at low temperatures (100 K) to minimize thermal motion .
  • Refine structures with SHELXL (R factor < 0.05) and validate using CCDC deposition standards .
    • Data Table :
ParameterPolymorph 1 Polymorph 2
Unit cell volume1350.80 ųSimilar range
R factor0.0460.049

Q. What thermodynamic parameters are critical for sublimation studies, and how are they experimentally determined?

  • Enthalpy of sublimation (ΔsubH°) is measured via mass-loss effusion techniques. For this compound, ΔsubH° = 95.7 ± 0.5 kJ/mol at 304 K .
  • Methodological Tip : Calibrate equipment using reference compounds (e.g., benzoic acid) and validate data across multiple temperature ranges (296–312 K) .

Q. How can computational methods predict reactivity in derivatization reactions (e.g., thiosemicarbazone formation)?

  • Density Functional Theory (DFT) models optimize transition states for condensation reactions. For example, calculate Gibbs free energy (ΔG) to predict favorable N4-substituted thiosemicarbazone formation .
  • Software Tools : Gaussian or ORCA for molecular modeling; correlate with experimental yields (79–90%) .

Q. Data Contradiction and Resolution

Q. Conflicting crystallographic reports: How to address discrepancies in unit cell parameters?

  • Discrepancies may arise from temperature variations (e.g., 100 K vs. room temperature) or radiation sources (Mo-Kα vs. Cu-Kα). Cross-validate with powder XRD and differential scanning calorimetry (DSC) to confirm phase purity .

Q. Why do sublimation enthalpy values vary across studies?

  • Sample purity (≥99% vs. 95%) and measurement techniques (effusion vs. calorimetry) impact results. Use high-purity samples (e.g., Sigma-Aldrich 99%) and replicate experiments in triplicate .

Q. Methodological Best Practices

  • Crystallography : Use SHELX for refinement ; deposit data to CCDC for peer validation .
  • Thermodynamics : Report temperature ranges and uncertainties (e.g., ±0.5 kJ/mol) .
  • Synthesis : Document solvent, catalyst, and purification steps (e.g., recrystallization from ethanol) .

Properties

IUPAC Name

3,5-ditert-butyl-2-hydroxybenzaldehyde
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InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIQVLZDOZPJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350777
Record name 3,5-Di-tert-butylsalicylaldehyde
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Molecular Weight

234.33 g/mol
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CAS No.

37942-07-7
Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-Di-tert-butylsalicylaldehyde
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Record name 3,5-di-tert-butyl-2-hydroxybenzaldehyde
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Record name 3,5-DI-TERT-BUTYLSALICYLALDEHYDE
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Synthesis routes and methods I

Procedure details

2,4-di-t-butylphenol (75 g, 0.36 mole) was dissolved in 200 ml absolute ethanol in a 1 L round bottom flask equipped with a water-cooled condenser. Sodium hydroxide (82 g, 2.0 moles) was dissolved in 80 ml water and added while still hot to the solution of phenol. Chloroform (156 g, 1.31 mole) was added in 2 ml portions over a 45-minute period. The resulting yellow-brown mixture was stirred 1 hour while cooling to ambient temperature. The mixture was diluted with 500 ml of 1M sulfuric acid and extracted with 200 ml of dichloromethane. The organic layer was isolated in a separatory funnel and dried over anhydrous magnesium sulfate. The mixture was filtered and rotoevaporated to a thick syrup. The yield was 33%. The IR spectrum of the crude product showed the characteristic aldehyde carbonyl (C=O) stretching frequency at 1648 cm-1. The product was used without further purification.
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Synthesis routes and methods II

Procedure details

A mixture of 208.4 g (1.0 mol) of 2,4-di-tert-butylphenol and 283.2 g (2.0 mol) of HMT in 500 mL of glacial acetic acid was heated at 130 C. with stirring for 2 hours. A solution of 500 mL of 20% (vol/vol) aqueous sulfuric acid was then added and the resulting solution was refluxed for 0.5 hour. The solution was cooled to around 60°-80° C. and the organic phase was separated from the aqueous phase. The organic phase was recrystallized twice from 150-200 mL of cold (0°-5° C.) methanol to give 93 to 107 g (40-46% yield) of pure 3,5-di-tert-butylsalicylaldehyde of greater than 95% purity by HPLC. mp 60°-62° C. 1H-NMR (60 MHz, CDCl3): δ9.8 (s,1H); 7.6 (d,1H); 7.3 (d,1H); 1.2-1.5 (d,18H). IR (KBr): 3400, 2980, 1650 cm-1.
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Synthesis routes and methods III

Procedure details

A mixture of 10.42 g (50 mmol) of 2,4-di-tert-butylphenol and 21.03 g 150 mmol) of hexamethylenetetramine (HMT) in 50 mL of glacial acetic acid was heated at 130° C. with stirring for 2 hours. Twenty-five mL of water was then added and the resulting mixture was refluxed for 0.5 h. After cooling and workup as in Example 1, 5.5 g of 3,5-di-tert-butylsalicylaldehyde was obtained (46.9% yield).
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Synthesis routes and methods IV

Procedure details

It has now been found that reaction of 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid followed by quenching with water or aqueous acid, extraction with a water insoluble non-polar solvent and filtration through silica gel provides 3,5-di-tert-butylsalicylaldehyde in more than 60% yield and of a purity suitable for the production of chiral Mn-Salen catalysts. Alternatively, reaction of 2,4-di-tert-butylphenol with HMT in glacial acetic acid followed by quenching with an aqueous acid, separating the aqueous phase from the organic phase and recrystallizing the organic phase in methanol provides 3,5-di-tert-butylsalicylaldehyde in more than 40% isolated yield and a purity suitable (>95%) for the production of the catalyst.
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Synthesis routes and methods V

Procedure details

It has now been found that reaction of 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid followed by quenching with water or aqueous acid, extraction with a water insoluble non-polar solvent and filtration through silica gel provides 3,5-di-tert-butylsalicylaldehyde in more than 60% yield and of a purity suitable for the production of chiral Mn-Salen catalysts. Alternatively, reaction of 2,4-di-tert-butylphenol with HMT in glacial acetic acid followed by quenching with an aqueous acid, separating the aqueous phase from the organic phase and recrystallizing the organic phase in methanol provides 3,5-di-tert-butylsalicylaldehyde in more than 40% isolated yield and a purity suitable (>95%) for the production of the catalyst.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
3,5-Di-tert-butyl-2-hydroxybenzaldehyde

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